REACTION_SMILES
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[CH3:18][OH:19].[ClH:17].[OH:1][c:2]1[c:3]([C:4](=[O:5])[CH2:6][CH2:7][C:8](=[O:9])[OH:10])[cH:11][c:12]([O:15][CH3:16])[cH:13][cH:14]1>>[OH:1][c:2]1[c:3]([C:4](=[O:5])[CH2:6][CH2:7][C:8](=[O:9])[O:10][CH3:18])[cH:11][c:12]([O:15][CH3:16])[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(O)c(C(=O)CCC(=O)O)c1
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Name
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Type
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product
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Smiles
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COC(=O)CCC(=O)c1cc(OC)ccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |